2,2-difluoro-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-4-methylpentan-1-ol is an organic compound with the molecular formula C6H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone
Preparation Methods
The synthesis of 2,2-difluoro-4-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 4-methylpentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar fluorination techniques but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of fluorinating agents and reaction conditions can be optimized to achieve the desired purity and yield.
Chemical Reactions Analysis
2,2-Difluoro-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts such as sulfuric acid (H2SO4) or pyridine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield 2,2-difluoro-4-methylpentanal, while reduction with LiAlH4 would produce 2,2-difluoro-4-methylpentane .
Scientific Research Applications
2,2-Difluoro-4-methylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug design, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,2-difluoro-4-methylpentan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
2,2-Difluoro-4-methylpentan-1-ol can be compared with other fluorinated alcohols, such as:
2,2-Difluoroethanol: A simpler fluorinated alcohol with two fluorine atoms and a hydroxyl group attached to an ethane backbone.
2,2,3,3-Tetrafluoropropanol: A fluorinated alcohol with four fluorine atoms and a hydroxyl group attached to a propane backbone.
2,2-Difluoro-3-methylbutan-1-ol: A similar compound with a different alkyl chain structure.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its fluorinated nature enhances its stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
1781520-78-2 |
---|---|
Molecular Formula |
C6H12F2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.